molecular formula C10H15N5S B8366910 N-Methyl-4-(pyrazin-2-yl)piperazine-1-carbothioamide CAS No. 89007-40-9

N-Methyl-4-(pyrazin-2-yl)piperazine-1-carbothioamide

Cat. No. B8366910
Key on ui cas rn: 89007-40-9
M. Wt: 237.33 g/mol
InChI Key: RERONBDUSGAQIV-UHFFFAOYSA-N
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Patent
US04450272

Procedure details

To a solution of 6.56 g. of 1-(2-pyrazinyl)piperazine (U.S. Pat. No. 2,606,906) in 40 ml. of anhydrous ether is added a solution of 2.92 g. of methyl isothiocyanate in 40 ml. of anhydrous ether, dropwise over a periodof 10 minutes. This suspension is stirred for one hour and the solid is collected and washed. This solid is dissolved in a mixture of 200 ml. of benzene and 50 ml. of ethanol with heat and then cooled to room temperature over 48 hours. The resulting solid is dissolved in 400 ml. of ethanol:ethyl acetate (1:3), concentrated to 200 ml. and chilled. The resulting solid is collected giving 4.34 g. of the desired product as white crystals, m.p. 197°-200° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.[CH3:13][N:14]=[C:15]=[S:16]>CCOCC>[CH3:13][NH:14][C:15]([N:10]1[CH2:9][CH2:8][N:7]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]=2)[CH2:12][CH2:11]1)=[S:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN=C=S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This suspension is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid is collected
WASH
Type
WASH
Details
washed
DISSOLUTION
Type
DISSOLUTION
Details
This solid is dissolved in a mixture of 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
of ethanol with heat
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid is dissolved in 400 ml
CONCENTRATION
Type
CONCENTRATION
Details
of ethanol:ethyl acetate (1:3), concentrated to 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
and chilled
CUSTOM
Type
CUSTOM
Details
The resulting solid is collected
CUSTOM
Type
CUSTOM
Details
giving 4.34 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC(=S)N1CCN(CC1)C1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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